4-Benzhydrylthiophene-3-carboxylic acid
Description
4-Benzhydrylthiophene-3-carboxylic acid (CAS: 36540-51-9) is a thiophene derivative featuring a benzhydryl (diphenylmethyl) group at the 4-position and a carboxylic acid moiety at the 3-position of the thiophene ring. Synthesized via a multi-step process involving phosphorus pentachloride and tin(IV) chloride, it is obtained as a white solid with a melting point of 170°C and a moderate yield of 41% . Key spectral data include:
- IR: Broad absorption at 3150–2600 cm⁻¹ (acid OH) and a strong C=O stretch at 1680 cm⁻¹.
- NMR: Signals at δ 1.80 (H5), δ 3.80 (methine proton), and δ -2.3 (carboxylic acid proton) in DMSO-d6 .
Corrected Molecular Formula: Based on analytical data (C 73.44%, H 4.79%, S 10.89%), the formula is likely C₁₉H₁₆O₂S (MW: 308.39 g/mol), rectifying a probable typo in the original report .
Properties
CAS No. |
36540-51-9 |
|---|---|
Molecular Formula |
C18H14O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-benzhydrylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C18H14O2S/c19-18(20)16-12-21-11-15(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,19,20) |
InChI Key |
BYRUKMRBPYPFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC=C3C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-benzhydrylthiophene-3-carboxylic acid with analogous compounds:
Key Differences and Implications
Core Structure and Reactivity
- Thiophene vs. Benzo[b]thiophene: The target compound’s thiophene ring is non-fused, whereas 4-chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester contains a fused benzene-thiophene system. This fusion increases aromaticity and may alter electronic properties, affecting reactivity in substitution reactions .
- In contrast, the chloro and methyl groups in the benzo[b]thiophene derivative may direct electrophilic substitutions to specific positions .
Research Findings and Contradictions
- Synthesis Efficiency : The target compound’s 41% yield is comparable to other thiophene derivatives but lower than caffeic acid’s commercial availability via extraction .
- Contradictions in Data : initially reported the molecular formula as C₁₃H₁₈O₄S, which conflicts with analytical data. The corrected formula (C₁₉H₁₆O₂S) aligns with elemental analysis .
Q & A
Q. Analytical methods :
- IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and broad 3150–2600 cm⁻¹ (acidic O-H stretch) .
- ¹H NMR (DMSO-d₆) : δ 1.80 (d, J = 3.5 Hz, H5), δ 3.33 (d, J = 3.5 Hz, H2), and δ 3.80 (s, benzhydryl methine proton) .
- Elemental analysis : Matches calculated values for C₁₃H₁₈O₄S (C: 73.44%; H: 4.79%; S: 10.89%) .
Basic: What are the solubility properties of 4-Benzhydrylthiophene-3-carboxylic acid, and how should it be stored?
- Solubility : Likely polar-aprotic solvent soluble (e.g., DMSO, DMF) due to the carboxylic acid and aromatic groups. Limited solubility in water.
- Storage : Store in airtight containers at 2–8°C, protected from moisture (common for carboxylic acids). Avoid prolonged exposure to light .
Advanced: How can researchers optimize the synthetic yield of 4-Benzhydrylthiophene-3-carboxylic acid?
Q. Methodological considerations :
- Catalyst loading : Adjust SnCl₄ stoichiometry (e.g., 1.4 equivalents vs. 1.0 equivalent) to enhance cyclization efficiency.
- Temperature control : Maintain strict cooling (0°C) during SnCl₄ addition to minimize side reactions.
- Purification : Use gradient elution in column chromatography (e.g., benzene/ethyl acetate) to improve separation of byproducts .
Advanced: How should conflicting spectral data (e.g., NMR peak splitting) be resolved during characterization?
- Approach :
Advanced: What strategies mitigate decomposition of 4-Benzhydrylthiophene-3-carboxylic acid under acidic or oxidative conditions?
- Stabilization :
Advanced: How can researchers evaluate the biological activity of 4-Benzhydrylthiophene-3-carboxylic acid?
Q. Methodology :
- Enzyme inhibition assays : Target enzymes with thiophene-binding pockets (e.g., cyclooxygenase, kinases) using fluorogenic substrates.
- Cellular uptake studies : Label with fluorescent tags (e.g., FITC) to track intracellular localization.
- SAR studies : Compare with analogs (e.g., methyl esters or halogenated derivatives) to identify critical functional groups .
Advanced: What mechanistic insights explain the role of SnCl₄ in the synthesis of 4-Benzhydrylthiophene-3-carboxylic acid?
- Mechanism : SnCl₄ acts as a Lewis acid, coordinating to the acyl chloride intermediate and increasing electrophilicity at the thiophene ring’s C4 position. This facilitates benzhydryl group attachment via electrophilic aromatic substitution .
Advanced: How can column chromatography challenges (e.g., low resolution) be addressed during purification?
- Optimization :
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
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